7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
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Description
“7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one” is a chemical compound with the CAS Number: 2247690-40-8 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 7-amino-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one .
Molecular Structure Analysis
The InChI code for “7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one” is 1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one” has a molecular weight of 177.21 .
Scientific Research Applications
Synthesis of Amines
The compound can be used in the synthesis of amines through the Leuckart Reaction . This method is simple and inexpensive, using readily available raw materials . It has been used to synthesize a large number of amines and useful drugs .
Preparation of Trimethylamine
One of the most famous applications of this method includes the preparation of “trimethylamine” from NH3, “formaldehyde” and “formic acid” .
Eschweiler–Clarke Methylation
The compound is associated with the “Eschweiler–Clarke” method for the methylation of 1° and 2° amine .
Pharmaceutical Applications
The compound is used in various marketed drugs such as Alprazolam, Bromazepam, Chlorazepate, and Valium . These drugs affect the central nervous system, cardiovascular system and gastrointestinal tract .
Anticancer Properties
The compound has been found to have anticancer properties . It has been used in the synthesis of 3-amino-1,2,4-triazine derivatives, which are potent and subtype-selective inhibitors of PDK . These inhibitors have shown therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma .
Antifungal Activity
The compound has been used in the synthesis of 1,2,3-triazoles, which have shown antifungal activity against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Anti-inflammatory Properties
The 1,2,4-triazole motif, which can be synthesized from the compound, is a part of a large number of chemotherapeutic drugs that have anti-inflammatory properties .
Antidepressant Properties
The 1,2,4-triazole motif is also used in drugs that have antidepressant properties .
properties
IUPAC Name |
7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYVPZBESYMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
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